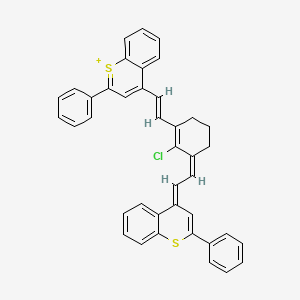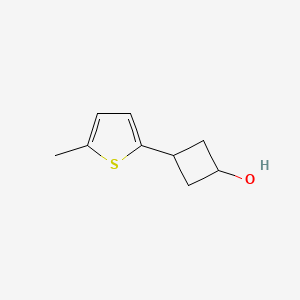
3-(5-Methylthiophen-2-yl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Methylthiophen-2-yl)cyclobutan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse applications in medicinal chemistry and material science
准备方法
The synthesis of 3-(5-Methylthiophen-2-yl)cyclobutan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carbaldehyde with cyclobutanone in the presence of a suitable catalyst. The reaction conditions typically include refluxing the mixture in an organic solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-(5-Methylthiophen-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(5-Methylthiophen-2-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
作用机制
The mechanism of action of 3-(5-Methylthiophen-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclobutan-1-ol moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .
相似化合物的比较
3-(5-Methylthiophen-2-yl)cyclobutan-1-ol can be compared with other similar compounds, such as:
2-(5-Methylthiophen-3-yl)cyclobutan-1-ol: This compound has a similar structure but with a different substitution pattern on the thiophene ring.
9-(5-Methylthiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: This compound contains a thiophene ring and a xanthene moiety, offering different chemical and biological properties.
属性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC 名称 |
3-(5-methylthiophen-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H12OS/c1-6-2-3-9(11-6)7-4-8(10)5-7/h2-3,7-8,10H,4-5H2,1H3 |
InChI 键 |
KRHNSHASEJNNQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C2CC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



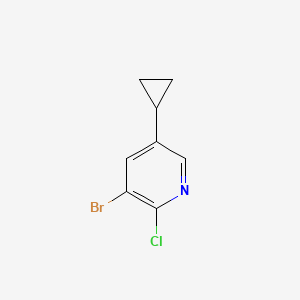
![4-[(2-Bromocyclopentyl)oxy]oxane](/img/structure/B13328889.png)
![2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol](/img/structure/B13328895.png)
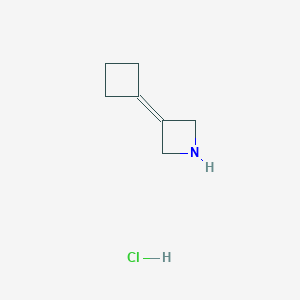

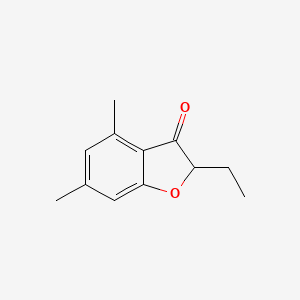
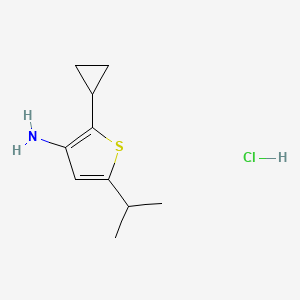
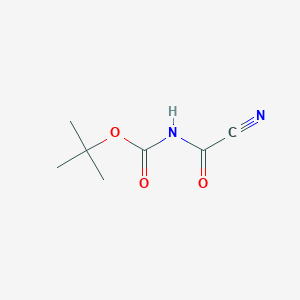
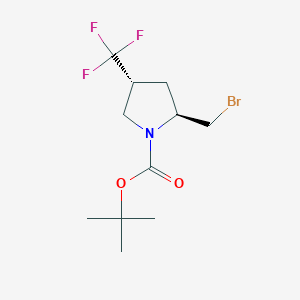
![8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B13328937.png)
![2-Methyl-5,6-dihydrobenzo[d]oxazol-7(4H)-one](/img/structure/B13328944.png)

